molecular formula C11H21N3O3S B11790843 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol

2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B11790843
M. Wt: 275.37 g/mol
InChI Key: DGLVDCVPYFCMJQ-UHFFFAOYSA-N
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Description

2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group, a methylsulfonyl group, and a neopentyl group attached to the pyrazole ring, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable 1,3-dicarbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Attachment of the Neopentyl Group: The neopentyl group can be attached through alkylation reactions using neopentyl halides.

    Incorporation of the Ethanol Moiety: The ethanol moiety can be introduced through esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol moieties, forming corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ethanol groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of alkylated or acylated products.

    Condensation: Formation of imines or hydrazones.

Scientific Research Applications

2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-hydroxyiminopyrazole: Similar in structure but with a hydroxyimino group instead of a methylsulfonyl group.

    2-Methyl-5-amino-4-oxo-3-sulfonyl esters: Similar in having a sulfonyl group but differing in the overall structure and functional groups.

Uniqueness

2-(5-Amino-4-(methylsulfonyl)-3-neopentyl-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the neopentyl group and the ethanol moiety further distinguishes it from other pyrazole derivatives.

Properties

Molecular Formula

C11H21N3O3S

Molecular Weight

275.37 g/mol

IUPAC Name

2-[5-amino-3-(2,2-dimethylpropyl)-4-methylsulfonylpyrazol-1-yl]ethanol

InChI

InChI=1S/C11H21N3O3S/c1-11(2,3)7-8-9(18(4,16)17)10(12)14(13-8)5-6-15/h15H,5-7,12H2,1-4H3

InChI Key

DGLVDCVPYFCMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN(C(=C1S(=O)(=O)C)N)CCO

Origin of Product

United States

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